![molecular formula C19H15NO7 B564415 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one CAS No. 64180-13-8](/img/structure/B564415.png)
4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one, also known as this compound, is a useful research compound. Its molecular formula is C19H15NO7 and its molecular weight is 369.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Stability
One study focused on the crystal structure of a similar compound, revealing it crystallized in the monoclinic system, highlighting the importance of its structural configuration in scientific research (Manolov & Maichle-Moessmer, 2007). Another research discussed the stability of neodymium(III) complexes with derivatives of 4-hydroxycoumarins, including 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one, showcasing its potential in forming stable complexes with metals, which could be utilized in various scientific applications (Kostova & Nikolova, 2006).
Antimicrobial and Anticancer Activity
Research on 3-nitro-2-phenyl-2H-1-benzopyrans treated with diazomethane and diazoethane to produce benzopyranopyrazole derivatives revealed moderate antimicrobial activity against gram-positive bacteria and fungi (Kodukulla, Hariharan, & Trivedi, 1994). Furthermore, the synthesis and characterization of La(III) and Dy(III) complexes of deprotonated derivatives of this compound demonstrated cytotoxic/cytostatic activity against tumor cell lines, highlighting its potential in cancer research (Kostova & Stefanova, 2010).
Spectroscopy and Theoretical Investigations
Theoretical and vibrational spectral investigations on the sodium salt of this compound provided insights into its molecular structure and interactions, essential for understanding its chemical behavior and potential applications in materials science (Joe et al., 2009).
Mécanisme D'action
Target of Action
Rac 6-Hydroxy Acenocoumarol, also known as 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one, primarily targets the enzyme Vitamin K reductase . This enzyme plays a crucial role in the carboxylation of Vitamin K-dependent clotting factors, which are essential for the coagulation process .
Mode of Action
Rac 6-Hydroxy Acenocoumarol inhibits the function of Vitamin K reductase, leading to a depletion of the reduced form of Vitamin K (Vitamin KH2) . As Vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of Vitamin K-dependent clotting factors, this inhibition limits the gamma-carboxylation and subsequent activation of these clotting factors .
Biochemical Pathways
The inhibition of Vitamin K reductase by Rac 6-Hydroxy Acenocoumarol affects the coagulation pathway. The reduction in the activation of Vitamin K-dependent clotting factors, specifically factors II, VII, IX, and X, interferes with the coagulation process . This interference can prevent the formation of blood clots, thereby reducing the risk of thromboembolic events.
Pharmacokinetics
Rac 6-Hydroxy Acenocoumarol is a metabolite of Acenocoumarol . It is metabolized to 6-, 7-, and 8-hydroxy-acenocoumarol, amino and acetamido acenocoumarol, and two diastereomeric alcohols . The hydroxylation process is dependent on Cytochrome P450 enzymes, specifically CYP2C9 . The pharmacokinetics of Acenocoumarol and its metabolites can be influenced by genetic, environmental, and other factors .
Result of Action
The primary result of Rac 6-Hydroxy Acenocoumarol’s action is its anticoagulant activity . By inhibiting the activation of Vitamin K-dependent clotting factors, it prevents the formation of blood clots. This makes it effective in the treatment and prevention of thromboembolic diseases, such as deep vein thrombosis and myocardial infarction .
Action Environment
The action, efficacy, and stability of Rac 6-Hydroxy Acenocoumarol can be influenced by various environmental factors. These include dietary Vitamin K intake, concurrent drug therapy, and patient characteristics such as age, height, and weight . Genetic factors, such as polymorphisms in VKORC1 and CYP2C9, can also significantly influence the dose requirements and response to the drug .
Analyse Biochimique
Biochemical Properties
Rac 6-Hydroxy Acenocoumarol interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the reduction of vitamin K by vitamin K reductase . This interaction prevents the carboxylation of vitamin K-dependent clotting factors, II, VII, IX, and X, thereby interfering with coagulation .
Cellular Effects
Rac 6-Hydroxy Acenocoumarol has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. As an anticoagulant, it plays a crucial role in preventing thromboembolic diseases in infarction and transient ischemic attacks, as well as managing deep vein thrombosis and myocardial infarction .
Molecular Mechanism
At the molecular level, Rac 6-Hydroxy Acenocoumarol exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits vitamin K reductase, resulting in the depletion of the reduced form of vitamin K (vitamin KH2) . This action limits the gamma-carboxylation and subsequent activation of vitamin K-dependent clotting factors .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Rac 6-Hydroxy Acenocoumarol may change. It is metabolized to 6-, 7-, and 8-hydroxy-acenocoumarol, amino and acetamido acenocoumarol, and two diastereomeric alcohols . The enzymes involved in the formation of these metabolites have not yet been identified .
Metabolic Pathways
Rac 6-Hydroxy Acenocoumarol is involved in metabolic pathways that interact with enzymes or cofactors. It is metabolized to 6-, 7-, and 8-hydroxy-acenocoumarol, amino and acetamido acenocoumarol, and two diastereomeric alcohols . The enzymes involved in these metabolic pathways have not yet been identified .
Propriétés
IUPAC Name |
4,6-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-10(21)8-14(11-2-4-12(5-3-11)20(25)26)17-18(23)15-9-13(22)6-7-16(15)27-19(17)24/h2-7,9,14,22-23H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHPKJKJROTWOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=CC(=C3)O)OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724559 |
Source


|
| Record name | 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64180-13-8 |
Source


|
| Record name | 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
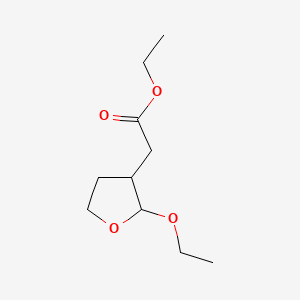


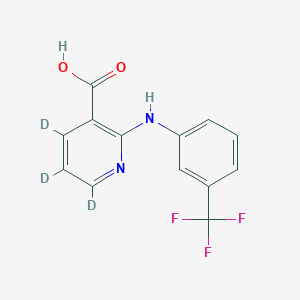
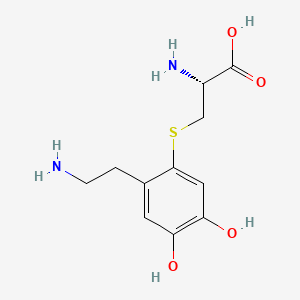
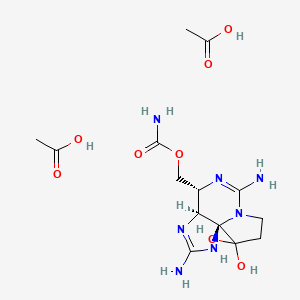
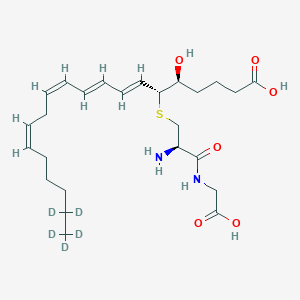
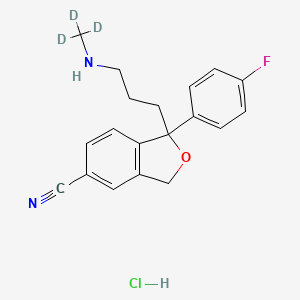
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)
![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)
